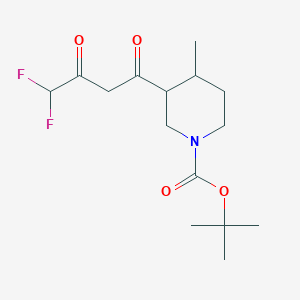
Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate is a synthetic organic compound known for its unique chemical properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which significantly influences its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate typically involves the reaction of ethyl acetate with 3-(trifluoromethyl)benzaldehyde in the presence of a dimethylamine catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react over a specified period. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor in the development of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The dimethylamino group can form hydrogen bonds with biological molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetate
- Ethyl 2-(dimethylamino)-2-(3-(difluoromethyl)phenyl)acetate
- Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)benzyl)acetate
Uniqueness
Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H16F3NO2 |
|---|---|
Peso molecular |
275.27 g/mol |
Nombre IUPAC |
ethyl 2-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C13H16F3NO2/c1-4-19-12(18)11(17(2)3)9-6-5-7-10(8-9)13(14,15)16/h5-8,11H,4H2,1-3H3 |
Clave InChI |
CULNCOFPVRBPHO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-(2,5-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057042.png)
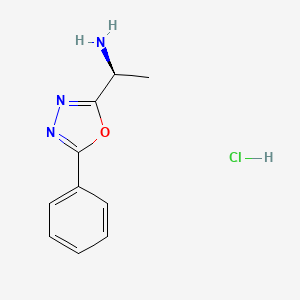
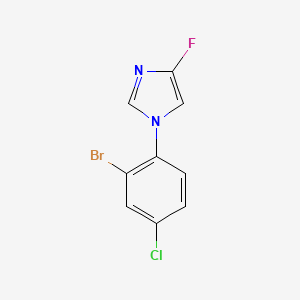
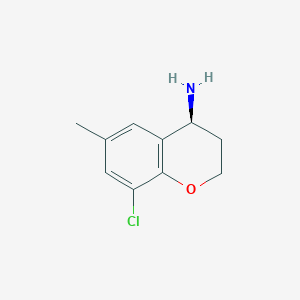


![(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13057101.png)
![3-Amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13057109.png)
![(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13057117.png)
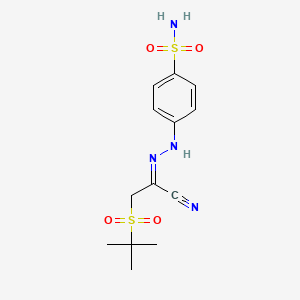
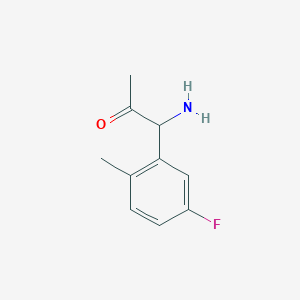
![2-Cyclopropyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13057145.png)
